molecular formula C9H13NO3 B3010914 N-Acryloylisonipecotic Acid CAS No. 109486-01-3

N-Acryloylisonipecotic Acid

Cat. No.: B3010914
CAS No.: 109486-01-3
M. Wt: 183.207
InChI Key: XBUIBIHOIQNJQG-UHFFFAOYSA-N
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Description

N-Acryloylisonipecotic Acid is a chemical compound that belongs to the class of acryloyl derivatives It is characterized by the presence of an acryloyl group attached to the nitrogen atom of isonipecotic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acryloylisonipecotic Acid can be synthesized through the reaction of isonipecotic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature conditions. The general reaction scheme is as follows:

Isonipecotic Acid+Acryloyl ChlorideN-Acryloylisonipecotic Acid+HCl\text{Isonipecotic Acid} + \text{Acryloyl Chloride} \rightarrow \text{this compound} + \text{HCl} Isonipecotic Acid+Acryloyl Chloride→N-Acryloylisonipecotic Acid+HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Acryloylisonipecotic Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into N-alkyl derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acryloyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: N-alkyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acryloylisonipecotic Acid has diverse applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and copolymers.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: this compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Acryloylisonipecotic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acryloyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

    N-Acryloylpiperidine: Similar in structure but with a piperidine ring instead of isonipecotic acid.

    N-Acryloylmorpholine: Contains a morpholine ring, offering different chemical properties.

    N-Acryloylpyrrolidine: Features a pyrrolidine ring, used in different polymer applications.

Uniqueness: N-Acryloylisonipecotic Acid is unique due to the presence of the isonipecotic acid moiety, which imparts specific chemical and biological properties. Its ability to form stable polymers and its potential in medicinal chemistry distinguish it from other acryloyl derivatives.

Properties

IUPAC Name

1-prop-2-enoylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUIBIHOIQNJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The procedure of Example A is used with 43 g (0.3 mol) of isonipecotic acid, 31 g (0.3 mol) of acryloyl chloride, 26.6 g (0.66 mol) of sodium hydroxide at 0° C. (ice-salt bath). The reaction mixture is acidified with 2N HCl to pH 3.0 and extracted with ethyl acetate. The organic layer is washed with a sodium chloride solution, dried over magnesium sulfate to dryness to leave a crystalline material which is crystallized from ethyl acetate n-hexane to yield 33.8 g (60%) product. Melting point 109°-110° C. NMR (CDCl3), 5.4-6.9 gamma (br m, 3H, CH2 =CH), 4.0 gamma (br, 2H), 2.1-3.4 gamma (br m, 3H), 1.2-2.1 gamma m, 4H).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

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